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Compound of Interest

Compound Name: Sageone

Cat. No.: B023465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosage and administration of

Sageone (SGE-516), a neuroactive steroid and potent positive allosteric modulator of GABA-A

receptors, in various in-vivo animal models of seizures. The protocols are compiled from

published research to guide the design and execution of preclinical studies.

Mechanism of Action
Sageone (SGE-516) is a synthetic neuroactive steroid that acts as a positive allosteric

modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.

[1] Unlike benzodiazepines, which primarily target synaptic GABA-A receptors containing γ

subunits, Sageone's broader activity allows for the potentiation of a wider range of GABA-A

receptors.[1] This modulation enhances the inhibitory effects of GABA, the primary inhibitory

neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability.

This mechanism underlies its anticonvulsant properties observed in various preclinical models.

Data Presentation: Quantitative Summary of In-Vivo
Studies
The following table summarizes the reported dosages and administration routes of Sageone
(SGE-516) in different in-vivo models.
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Animal
Model

Species
Administrat
ion Route

Vehicle/For
mulation

Dosage Outcome

Dravet

Syndrome

(Scn1a+/-)

Mouse
Oral (in

chow)

Formulated in

standard

mouse chow

40 and 120

mg/kg/day

Reduced

spontaneous

seizure

frequency

and

prolonged

survival.[2]

Hyperthermia

-Induced

Seizures (in

Scn1a+/-

mice)

Mouse
Intraperitonea

l (IP)

2% 2-

Hydroxypropy

l-β-

cyclodextrin

3 mg/kg

Protected

against

hyperthermia-

induced

seizures.[3]

Soman-

Intoxicated

Status

Epilepticus

Rat
Intraperitonea

l (IP)
Not specified

5.6, 7.5, and

10 mg/kg

Significantly

reduced

electrographi

c seizure

activity.[4]

Pentylenetetr

azol (PTZ)-

Induced

Seizures

Mouse Not specified Not specified Not specified

Protected

against acute

seizures.[1]

6Hz

Psychomotor

Seizures

Mouse Not specified Not specified Not specified

Protected

against acute

seizures.[1]

Corneal

Kindling
Mouse Not specified Not specified Not specified

Demonstrate

d

anticonvulsan

t activity.[1]
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Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the mechanism of action of Sageone and a general

experimental workflow for evaluating its anticonvulsant activity.
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Fig 1. Sageone's Modulation of the GABA-A Receptor.
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Fig 2. General Workflow for In-Vivo Anticonvulsant Testing.

Experimental Protocols
Intraperitoneal (IP) Administration in a Mouse Model of
Hyperthermia-Induced Seizures
This protocol is adapted from a study in a Dravet syndrome mouse model (Scn1a+/-).[3]

Materials:

Sageone (SGE-516)

2% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline

Scn1a+/- mice

Heating lamp or other controlled heating device

Rectal thermometer

Procedure:

Preparation of Sageone Solution:

Dissolve Sageone (SGE-516) in 2% HPβCD in sterile saline to achieve the desired final

concentration (e.g., for a 3 mg/kg dose in a 25g mouse with an injection volume of 10

ml/kg, the concentration would be 0.3 mg/ml).

Ensure the solution is clear and completely dissolved. Gentle warming and vortexing may

be required.

Administration:

Administer the Sageone solution or vehicle control (2% HPβCD in saline) via

intraperitoneal injection. The volume of injection should be consistent across all animals

(e.g., 10 ml/kg).
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Seizure Induction:

The timing of seizure induction post-administration should be determined based on the

pharmacokinetic profile of SGE-516. In the cited study, a specific pre-treatment time was

not detailed, but is a critical parameter to optimize.

Induce hyperthermia by exposing the mice to a heating lamp.

Monitor the core body temperature continuously using a rectal thermometer.

The endpoint is the onset of a generalized tonic-clonic seizure or reaching a

predetermined maximum temperature.

Observation and Data Collection:

Record the latency to the first seizure and the body temperature at the time of seizure

onset.

Observe and score the severity of the seizures.

Oral Administration in a Dravet Syndrome Mouse Model
This protocol describes the chronic administration of Sageone through medicated chow.[2]

Materials:

Sageone (SGE-516)

Powdered standard mouse chow

Scn1a+/- mice

Procedure:

Preparation of Medicated Chow:

Calculate the amount of Sageone required to achieve the desired daily dose (e.g., 40 or

120 mg/kg/day) based on the average daily food consumption of the mice.
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Thoroughly mix the calculated amount of Sageone with the powdered mouse chow to

ensure a homogenous distribution.

The medicated chow can then be provided ad libitum.

Administration and Monitoring:

Replace the standard chow with the medicated chow.

Monitor the daily food intake to ensure the desired dose is being consumed.

Observe the mice for any adverse effects.

Efficacy Assessment:

Monitor the frequency and severity of spontaneous seizures over a defined period.

Survival rates can also be monitored as a key endpoint.

Intraperitoneal (IP) Administration in a Rat Model of
Soman-Intoxicated Status Epilepticus
This protocol is based on a study investigating the efficacy of Sageone in a model of

organophosphate-induced seizures.[4]

Materials:

Sageone (SGE-516)

Soman

Adult male Sprague-Dawley rats

Vehicle (not specified in the study, but a formulation similar to the mouse protocol, such as

an aqueous solution with a solubilizing agent like cyclodextrin, would be appropriate)

Procedure:

Soman-Induced Seizure Induction:
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Induce status epilepticus by subcutaneous administration of soman.

Sageone Administration:

Administer Sageone (5.6, 7.5, or 10 mg/kg) or vehicle via intraperitoneal injection at a

specific time point after the onset of seizures (e.g., 20 or 40 minutes).[4]

Monitoring and Analysis:

Continuously monitor electrographic seizure activity using electroencephalography (EEG).

Analyze the EEG data to determine the effect of Sageone on seizure duration and power.

Generalized Protocols for Acute Seizure Models in Mice
Sageone has been shown to be effective in the following acute seizure models, though specific

administration protocols were not detailed in the available literature.[1] The following are

generalized protocols for these models. The optimal pre-treatment time for Sageone would

need to be determined based on its pharmacokinetic properties.

a) Pentylenetetrazol (PTZ)-Induced Seizure Model

Principle: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.

Procedure:

Administer Sageone or vehicle at a predetermined time before PTZ.

Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneously or

intraperitoneally).

Immediately place the mouse in an observation chamber.

Observe and record the latency to the first myoclonic jerk, generalized clonic seizure, and

tonic hindlimb extension. The severity of the seizures can be scored using a standardized

scale.

b) 6Hz Psychomotor Seizure Model
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Principle: This model induces a psychomotor seizure that is considered to be more resistant

to standard antiepileptic drugs.

Procedure:

Administer Sageone or vehicle at a predetermined time before the electrical stimulation.

Apply a low-frequency (6 Hz) electrical stimulation through corneal electrodes for a short

duration (e.g., 3 seconds).

Observe the mouse for the presence or absence of a seizure, characterized by a

stereotyped "stunned" posture with forelimb clonus and jaw clonus.

c) Corneal Kindling Model

Principle: Repeated, initially subconvulsive, electrical stimulation of the cornea leads to a

progressive intensification of seizure activity, culminating in generalized tonic-clonic seizures.

Procedure:

Kindling Phase: Administer repeated corneal stimulations (e.g., twice daily) until a stable,

fully kindled state is achieved (e.g., consistent exhibition of a maximal seizure score).

Drug Testing Phase:

Administer Sageone or vehicle to fully kindled mice at a predetermined time before the

electrical stimulation.

Apply the corneal stimulation.

Observe and score the seizure severity. A reduction in the seizure score compared to

the vehicle control indicates anticonvulsant activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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